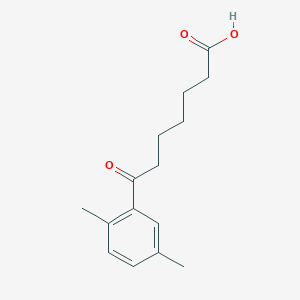

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (7-DMPA) is a naturally occurring fatty acid that is found in various plant species. It is a saturated fatty acid with a chain length of seven carbons, and is a member of the omega-7 family. 7-DMPA is a nonessential fatty acid, meaning that it can be synthesized by the body, and is found in a variety of foods. It is also known as palmitoleic acid, and is a precursor to other fatty acids, including eicosanoids.

Aplicaciones Científicas De Investigación

Photoremovable Protecting Group

- Application : 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid has been explored for its potential as a photoremovable protecting group in organic synthesis or biochemistry. The compound, under irradiation, releases carboxylic acids, which is a key process in the synthesis of "caged compounds" (Zabadal et al., 2001).

Synthesis of Complex Molecules

- Application : This compound plays a role in the synthesis of complex organic molecules. For instance, it has been used in the creation of certain aminoacetophenonic acids, which were isolated from a mangrove endophyte (Guan et al., 2005).

- Application : Another application is in the rearrangement of 5-arylisoxazole-3-hydroxamic acids into oxadiazoles, with the structure of one such compound confirmed by single-crystal X-ray analysis (Potkin et al., 2012).

Photodeprotection in Organic Synthesis

- Application : The compound's 2,5-dimethylphenacyl chromophore acts as a photoremovable protecting group for carboxylic acids, which is significant in organic synthesis (Klan et al., 2000).

Synthesis of Intermediates for Pharmaceuticals

- Application : It has been utilized in synthesizing intermediates like Methyl 7-Oxoheptanoate, crucial for preparing certain pharmaceuticals (Ballini & Petrini, 1984).

Complex Organic Transformations

- Application : The compound is involved in various complex organic transformations, such as the synthesis of tetramethyl- and dimethyl-tetrahydronaphthalene derivatives (Mane et al., 1999).

Synthesis of Antineoplastic Agents

- Application : It is used in the synthesis of protected derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a component of the didemnin family of antineoplastic macrocyclic depsipeptides (Gonzalez et al., 1996).

Synthesis of Luminescence Sensing Materials

- Application : The compound has been used in the synthesis of novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which show potential as fluorescence sensors for specific chemicals (Shi et al., 2015).

Propiedades

IUPAC Name |

7-(2,5-dimethylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIQDMCLVIFMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645265 |

Source

|

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

CAS RN |

898787-98-9 |

Source

|

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)